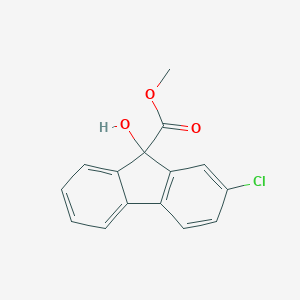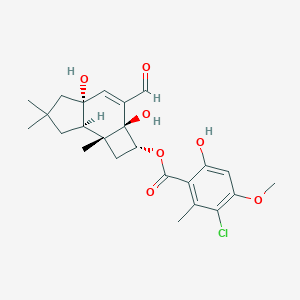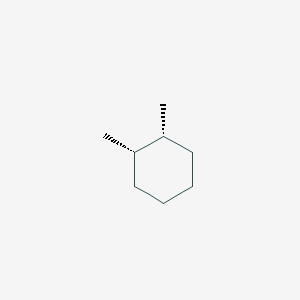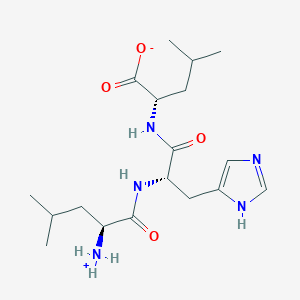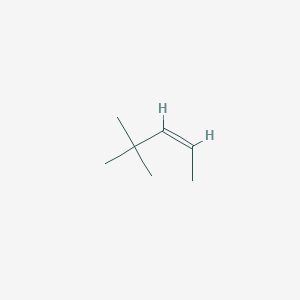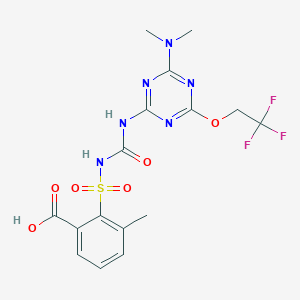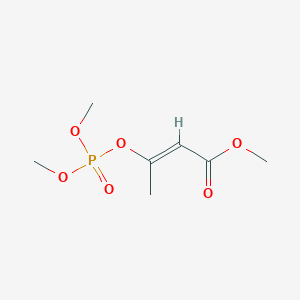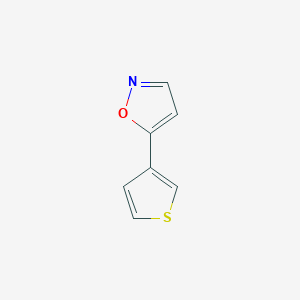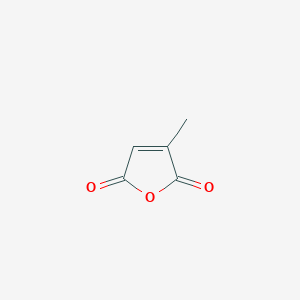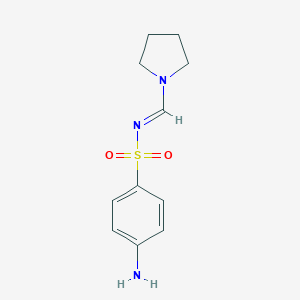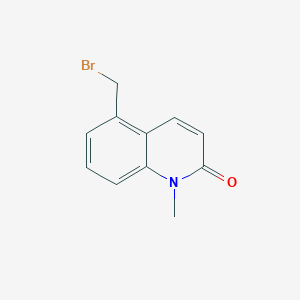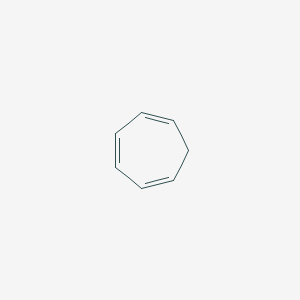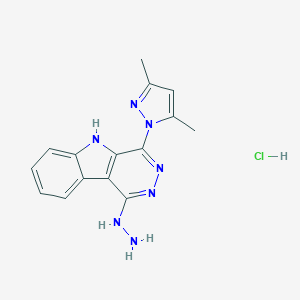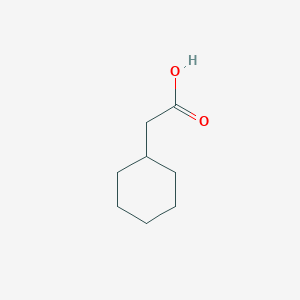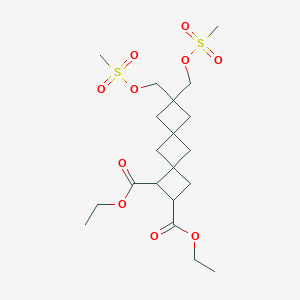
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate, also known as DMDMDC, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic compound that contains two ester groups and two mesylate groups. DMDMDC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is not well understood, but it is believed to interact with specific biological targets, such as enzymes and receptors. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has various biochemical and physiological effects, such as anti-inflammatory, antitumor, and antimicrobial activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 and histone deacetylases, which are involved in inflammation and cancer progression. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has also been shown to exhibit antibacterial and antifungal activities against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has several advantages for lab experiments, such as its high purity and stability. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is also relatively easy to synthesize using a one-pot reaction method, which makes it a cost-effective option for research. However, the limitations of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. One possible direction is to study the structure-activity relationship of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate and its analogs, which may lead to the discovery of novel compounds with improved biological activities. Another direction is to investigate the potential of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate as a drug delivery system, which may improve the efficacy and specificity of existing drugs. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used as a building block for the synthesis of functional materials, such as sensors and catalysts.
Métodos De Síntesis
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be synthesized using a one-pot reaction method that involves the reaction of 2,3-dibromomaleic anhydride with diethyl 1,2-cyclohexanedicarboxylate in the presence of potassium carbonate and cesium carbonate. The resulting product is then reacted with mesyl chloride in the presence of triethylamine to obtain Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has potential applications in various scientific research fields, such as organic synthesis, drug discovery, and materials science. This molecule can be used as a building block for the synthesis of various spirocyclic compounds, which have diverse biological activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can also be used as a starting material for the synthesis of novel drugs that target specific biological pathways. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used to prepare functional materials, such as polymers and dendrimers.
Propiedades
Número CAS |
132545-47-2 |
|---|---|
Nombre del producto |
Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate |
Fórmula molecular |
C20H32O10S2 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
diethyl 8,8-bis(methylsulfonyloxymethyl)dispiro[3.1.36.14]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C20H32O10S2/c1-5-27-16(21)14-7-20(15(14)17(22)28-6-2)10-18(11-20)8-19(9-18,12-29-31(3,23)24)13-30-32(4,25)26/h14-15H,5-13H2,1-4H3 |
Clave InChI |
LJEMZAKSCAFVLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C |
SMILES canónico |
CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C |
Sinónimos |
8,8-BMDSD diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



